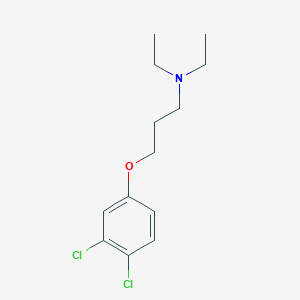
1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and potential to interact with various biological systems. In
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate is complex and involves multiple pathways. One of the primary mechanisms of action is through the interaction with serotonin receptors. This compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been shown to have an affinity for the 5-HT2A receptor, which is involved in the regulation of perception, mood, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate are complex and depend on the specific biological system being studied. In the central nervous system, this compound has been shown to modulate the activity of serotonin receptors, leading to changes in mood, anxiety, and cognition. Additionally, 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate in lab experiments is its unique structure and potential to interact with various biological systems. Additionally, this compound has been shown to have a high degree of purity and stability, making it a reliable candidate for scientific research. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate. One area of interest is in the study of the compound's potential applications in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential interactions with other biological systems. Finally, there is potential for the development of new compounds based on the structure of 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate, which could have even greater potential for scientific research applications.
Conclusion
In conclusion, 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate is a unique chemical compound with potential applications in scientific research. This compound has been extensively studied for its interactions with various biological systems, including the central nervous system and inflammatory pathways. While there are limitations to using this compound in lab experiments, there is great potential for future research and development of new compounds based on its structure.
Synthesis Methods
The synthesis of 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate involves a multi-step process that begins with the reaction of cyclopentyl magnesium bromide with 3,5-dimethoxybenzoyl chloride. The resulting intermediate is then reacted with piperazine to form the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate has shown potential for various scientific research applications. One of the most significant areas of interest is in the study of the central nervous system. This compound has been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. Additionally, 1-cyclopentyl-4-(3,5-dimethoxybenzoyl)piperazine oxalate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.C2H2O4/c1-22-16-11-14(12-17(13-16)23-2)18(21)20-9-7-19(8-10-20)15-5-3-4-6-15;3-1(4)2(5)6/h11-13,15H,3-10H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURYBWVLKZULNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CCCC3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopentylpiperazin-1-yl)-(3,5-dimethoxyphenyl)methanone;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4929056.png)
![N,N-bis(2-hydroxyethyl)-3-methoxy-4-[(2,3,4,6-tetra-O-acetylhexopyranosyl)oxy]benzamide](/img/structure/B4929064.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4929073.png)

![methyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B4929080.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4929124.png)
![10-acetyl-11-[5-(4-bromophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929125.png)

![methyl 4-(4-{[isopropyl(2-methoxyethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4929138.png)
![N-(4-phenoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929140.png)
